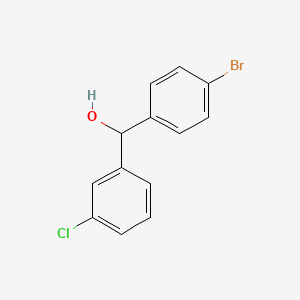

(4-Bromophenyl)(3-chlorophenyl)methanol

Description

(4-Bromophenyl)(3-chlorophenyl)methanol is a diaryl methanol derivative featuring bromine and chlorine substituents on its aromatic rings. The compound’s distinct halogenated aromatic system may influence physicochemical properties such as lipophilicity (logP) and binding affinity, making it a subject of interest for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

(4-bromophenyl)-(3-chlorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUWWDUHGPKMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(3-chlorophenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 3-chlorobenzylmagnesium chloride (Grignard reagent) in an ether solvent. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting product is then subjected to acidic workup to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: NaOH in aqueous or alcoholic medium, KOtBu in tert-butanol.

Major Products Formed:

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Compounds with new functional groups replacing the halogen atoms.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing bromine and chlorine substituents exhibit significant antimicrobial properties. A study highlighted the effectiveness of (4-Bromophenyl)(3-chlorophenyl)methanol against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The presence of halogen atoms enhances the lipophilicity of the molecule, which may contribute to its biological activity.

Anti-Cancer Properties

The compound has been investigated for its anti-cancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro tests demonstrated that this compound could reduce the viability of specific cancer cell lines, indicating its potential as a therapeutic agent.

Materials Science

Organic Light Emitting Diodes (OLEDs)

this compound is explored as a dopant in OLED applications. Its structural properties allow it to function effectively within the emissive layer of OLEDs, enhancing their efficiency and stability. The compound shows promise in improving color purity and brightness in OLED devices, making it a candidate for further research in optoelectronic applications.

Nanomaterials Synthesis

The compound is also utilized in synthesizing mesoporous materials and nanoclays. Its ability to form stable complexes with metal ions can be leveraged to create hybrid materials with tailored properties for catalytic applications or environmental remediation.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for constructing more complex organic molecules. Its functional groups facilitate various reactions, including nucleophilic substitutions and coupling reactions, making it an essential intermediate in synthesizing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(3-chlorophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound’s structure comprises two phenyl rings substituted with bromine (4-position) and chlorine (3-position), attached to a central hydroxymethyl group. Key comparisons with analogous diaryl methanols and related derivatives are summarized below:

Table 1. Structural and Physicochemical Properties of Selected Compounds

*Estimated logP based on analogs (e.g., acetamide derivative logP = 4.497 ).

Key Observations :

- Steric and Electronic Factors : The 3-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, which may alter binding interactions in receptor-ligand systems .

Biological Activity

(4-Bromophenyl)(3-chlorophenyl)methanol, a compound characterized by its unique phenolic structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H10BrClO

- Molecular Weight : 295.58 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a bromine atom on the para position of one phenyl ring and a chlorine atom on the meta position of another, contributing to its lipophilicity and potential interaction with biological membranes.

Synthesis

The synthesis of this compound typically involves:

- Bromination of phenol to introduce the bromine substituent.

- Chlorination of another phenolic compound to introduce the chlorine substituent.

- Condensation Reaction where both substituted phenols are reacted in the presence of a catalyst under controlled conditions.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that halogenated phenols can inhibit bacterial growth and fungal infections. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

| Study | Organism Tested | Activity Observed |

|---|---|---|

| E. coli | Inhibition at 50 µg/mL | |

| S. aureus | Zone of inhibition 15 mm |

Antiviral Activity

A related compound, 5-(4-Chlorophenyl)-1,3,4-thiadiazole, demonstrated antiviral properties against various viruses. The structural similarity suggests that this compound may also exhibit antiviral effects through similar mechanisms, potentially by inhibiting viral replication or entry into host cells .

Cytotoxicity and Cancer Research

Studies have explored the cytotoxic effects of halogenated phenols on cancer cell lines. For example, compounds with similar bromine and chlorine substitutions showed selective toxicity towards cancer cells while sparing normal cells:

These results indicate that this compound may have potential as an anticancer agent.

The proposed mechanisms for the biological activity of this compound include:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular processes, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested various concentrations of this compound against common pathogens. Results indicated significant inhibition at concentrations above 25 µg/mL.

- Cancer Cell Line Testing : In vitro tests demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through ROS-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.